molecular formula C14H10Br2O2 B309069 3-Methylphenyl 2,5-dibromobenzoate

3-Methylphenyl 2,5-dibromobenzoate

Cat. No.: B309069
M. Wt: 370.03 g/mol
InChI Key: YYJISQIUUCBSGD-UHFFFAOYSA-N
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Description

3-Methylphenyl 2,5-dibromobenzoate is a halogenated benzoate ester featuring bromine atoms at the 2- and 5-positions of the benzene ring and a 3-methylphenyl ester group. Halogenated benzoates are widely studied for their roles in pharmaceuticals, polymer science, and environmental remediation due to their electronic and steric effects .

Properties

Molecular Formula

C14H10Br2O2

Molecular Weight

370.03 g/mol

IUPAC Name

(3-methylphenyl) 2,5-dibromobenzoate

InChI

InChI=1S/C14H10Br2O2/c1-9-3-2-4-11(7-9)18-14(17)12-8-10(15)5-6-13(12)16/h2-8H,1H3

InChI Key

YYJISQIUUCBSGD-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OC(=O)C2=C(C=CC(=C2)Br)Br

Canonical SMILES

CC1=CC(=CC=C1)OC(=O)C2=C(C=CC(=C2)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural analogs of 3-methylphenyl 2,5-dibromobenzoate:

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications Sources
Methyl 2,5-dibromobenzoate 57381-43-8 C₈H₆Br₂O₂ Br (2,5); Methyl ester 310.94 Precursor for terphenyl-cored polymers
Methyl 3,5-dibromo-2-diacetylaminobenzoate - C₁₂H₁₁Br₂NO₄ Br (3,5); Diacetyl amino; Methyl ester 417.03 Crystal packing via C–H⋯O interactions; microbial dechlorination studies
Methyl 3-bromo-2,5-dichlorobenzoate - C₈H₅BrCl₂O₂ Br (3); Cl (2,5); Methyl ester 283.93 Mixed halogen effects on reactivity
2,5-Dibromobenzoic acid 610-71-9 C₇H₄Br₂O₂ Br (2,5); Carboxylic acid 279.92 Intermediate in ester synthesis
Key Observations:
  • Substituent Position : Bromine at the 2- and 5-positions (as in methyl 2,5-dibromobenzoate) creates a para-dihalogenated system, which may enhance thermal stability compared to meta-substituted analogs (e.g., 3,5-dibromo derivatives) .
  • Halogen Mix : Methyl 3-bromo-2,5-dichlorobenzoate demonstrates how chlorine substitution alters reactivity, with Cl atoms increasing electrophilicity at the 2- and 5-positions .

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